N,N-Dimethylcinnamamide
Description
N,N-Dimethylcinnamamide (C₁₁H₁₃NO) is a conjugated α,β-unsaturated amide characterized by a cinnamoyl backbone and dimethylamine substituents. Its structure enables unique electronic and steric properties, making it a versatile intermediate in organic synthesis and catalysis.
Structure
3D Structure
Properties
IUPAC Name |
(E)-N,N-dimethyl-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-12(2)11(13)9-8-10-6-4-3-5-7-10/h3-9H,1-2H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTDAKUUKGHNCK-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C=CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)/C=C/C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60876405 | |
| Record name | N,N-DIMETHYLCINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-74-6 | |
| Record name | NSC521943 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521943 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC62198 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62198 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N-DIMETHYLCINNAMAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60876405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
N,N-Dimethylacetamide (DMAc, C₄H₉NO)
- Structure : Lacks the α,β-unsaturated cinnamoyl group, reducing conjugation.
- Physical Properties : Lower molecular weight (87.12 g/mol vs. 175.23 g/mol) and distinct solubility profile .
- Applications : Used as a polar aprotic solvent and carbamoylation agent, but less effective in radical-mediated reactions compared to N,N-Dimethylcinnamamide .
N,N-Diphenylcinnamamide (C₂₁H₁₇NO)
N,N-Dimethylbenzamide (C₉H₁₁NO)
N,N-Diethylcinnamamide (C₁₃H₁₇NO)
Saturated Analogs (e.g., N,N-Dimethylheptanamide, C₉H₁₉NO)
- Conjugation Effects : Absence of double bond reduces rotational barrier (ΔG‡ ≈ 14.9 kcal/mol for dimethylcrotonamide vs. 16.5 kcal/mol for dimethylcinnamamide) .
Data Tables
Table 1: Structural and Physical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|
| This compound | C₁₁H₁₃NO | 175.23 | α,β-unsaturated amide |
| N,N-Dimethylacetamide | C₄H₉NO | 87.12 | Saturated amide |
| N,N-Diphenylcinnamamide | C₂₁H₁₇NO | 299.37 | Bulky aryl substituents |
| N,N-Diethylcinnamamide | C₁₃H₁₇NO | 203.28 | Ethyl groups for steric bulk |
Table 2: Rotational Barriers (ΔG‡)
| Compound | ΔG‡ (kcal/mol) | Conjugation Impact |
|---|---|---|
| This compound | 16.5 | High resonance stabilization |
| N,N-Dimethylcrotonamide | 14.9 | Moderate conjugation |
| N,N-Dimethylsorbinamide | 16.2 | Extended conjugation |
| N,N-Dimethylbenzamide | ~15.0 | Minimal conjugation |
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